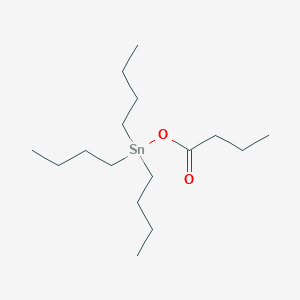
(Butanoyloxy)(tributyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butanoyloxy)(tributyl)stannane is an organotin compound that features a butanoyloxy group attached to a tributyltin moiety. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to generate tin-centered radicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (Butanoyloxy)(tributyl)stannane typically involves the reaction of tributyltin hydride with butanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Bu3SnH+CH3(CH2)2COCl→Bu3SnOCOCH2CH2CH3+HCl
Industrial Production Methods
Industrial production of organotin compounds, including this compound, often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(Butanoyloxy)(tributyl)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Dehalogenation: It is used in the dehalogenation of organic halides.
Common Reagents and Conditions
Radical Reactions: Often initiated by azobisisobutyronitrile (AIBN) or light irradiation.
Nucleophilic Substitution: Typically involves the use of strong nucleophiles such as Grignard reagents.
Dehalogenation: Commonly performed in the presence of a radical initiator.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in radical reactions, the product is often a hydrocarbon, while in nucleophilic substitution, the product is an organotin compound with a different substituent.
Aplicaciones Científicas De Investigación
(Butanoyloxy)(tributyl)stannane has several applications in scientific research:
Organic Synthesis: Used as a reagent in radical reactions and dehalogenation processes.
Biology: Investigated for its potential effects on biological systems, although its high toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for potential use in drug delivery systems.
Industry: Used in the production of other organotin compounds and as a catalyst in certain polymerization reactions.
Mecanismo De Acción
The mechanism of action of (Butanoyloxy)(tributyl)stannane involves the generation of tin-centered radicals. These radicals can participate in various reactions, such as hydrogen abstraction and addition to double bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin Hydride: A commonly used organotin hydride with similar reactivity.
Triphenyltin Hydride: Another organotin hydride with different substituents.
Dibutyltin Oxide: Used in similar applications but with different reactivity.
Uniqueness
(Butanoyloxy)(tributyl)stannane is unique due to the presence of the butanoyloxy group, which can influence its reactivity and applications. Its ability to participate in both radical and nucleophilic substitution reactions makes it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
13722-51-5 |
|---|---|
Fórmula molecular |
C16H34O2Sn |
Peso molecular |
377.1 g/mol |
Nombre IUPAC |
tributylstannyl butanoate |
InChI |
InChI=1S/C4H8O2.3C4H9.Sn/c1-2-3-4(5)6;3*1-3-4-2;/h2-3H2,1H3,(H,5,6);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
LLRBDFSXDHIVOQ-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


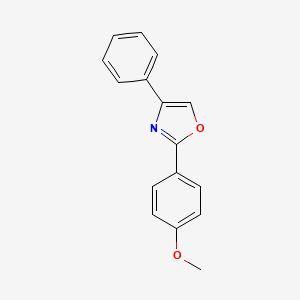
![3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol](/img/structure/B14705362.png)
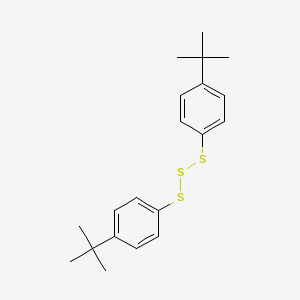


![2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid](/img/structure/B14705382.png)
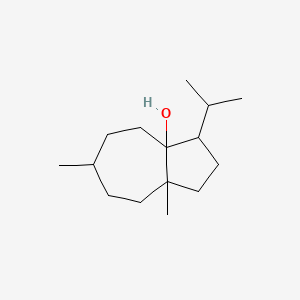
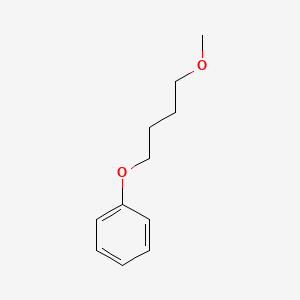
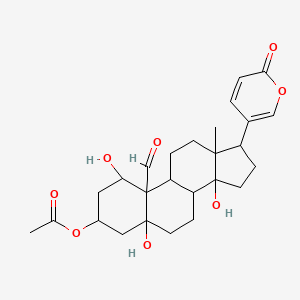
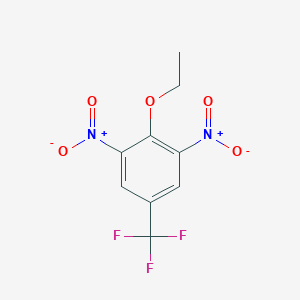
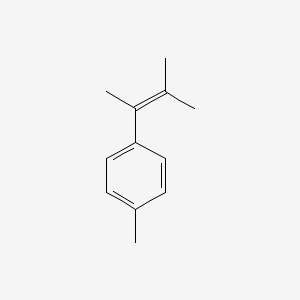
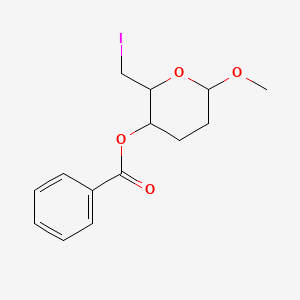
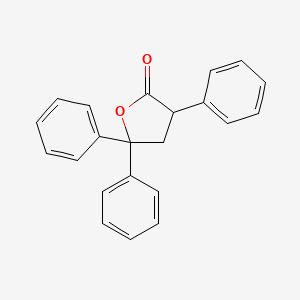
![[(1S,2R,7S,10R,11S,14S)-16-acetyloxy-10,14-dimethyl-19,21-dioxo-20-oxahexacyclo[12.10.0.02,11.05,10.015,23.018,22]tetracosa-4,15-dien-7-yl] acetate](/img/structure/B14705440.png)
